![molecular formula C14H12F3N5S B2734271 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 957014-53-8](/img/structure/B2734271.png)

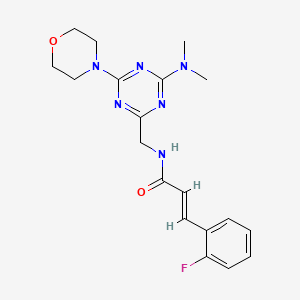

4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

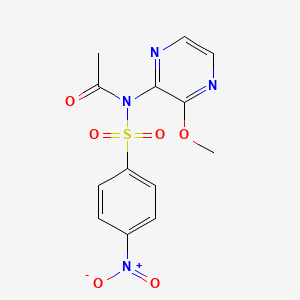

Trifluoromethyl group containing pyrazole derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of intermediate compounds with several α, β -unsaturated aldehydes or carboxyl compounds . The exact structure characterization and substrate selectivity of α, β -unsaturated carboxyl compounds have been investigated extensively .

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated by X-ray crystallography . The intermediate compounds, which have three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, are key intermediates not only for the synthesis of certain compounds but also for the construction of other useful heterocyclic compounds .

Chemical Reactions Analysis

The reaction mechanism of similar compounds with unsaturated carbonyl compounds has been proposed . The intermediate compounds contain a strong electron-withdrawing group in its three position, which might lead to its condensation and cycloaddition reactions showing obvious differences from those conventionally reported aminopyrazole compounds .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in similar compounds are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . These compounds possess strong stabilization energy from lone pair orbital and are more stable than all other functional groups of the molecule .

Aplicaciones Científicas De Investigación

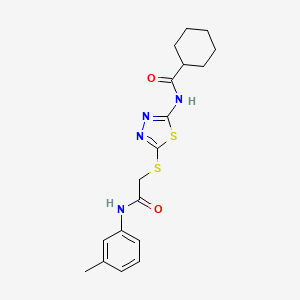

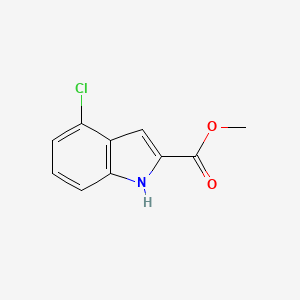

- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .

- Other derivatives, such as 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide , also demonstrated potent antiviral effects against Coxsackie B4 virus .

- These investigations provide insights into molecular geometry, optical properties, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

- Researchers have explored the use of hydrophilic solvents to induce changes in enzyme structure, potentially enhancing the synthesis of specific compounds .

Antiviral Activity

Photophysical Properties

Biocatalytic Preparation

Trifluoromethylpyridines

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

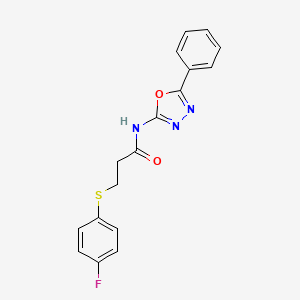

Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of pyrazole derivatives .

Propiedades

IUPAC Name |

4-ethyl-3-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N5S/c1-2-21-12(19-20-13(21)23)10-8-18-22(11(10)14(15,16)17)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWGRNQPWDHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(N(N=C2)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B2734196.png)

![1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2734201.png)

![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2734210.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)